

An In-depth Technical Guide to 4-(Trityloxy)benzaldehyde

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Compound of Interest

Compound Name: 4-(Trityloxy)benzaldehyde

Cat. No.: B1339118

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trityloxy)benzaldehyde is a specialized organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive aldehyde group with a bulky, protective trityl ether, make it a valuable intermediate in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the available data on **4-(Trityloxy)benzaldehyde**, including its chemical and physical properties, a generalized synthesis protocol, and its significant application as a component in Proteolysis-Targeting Chimeras (PROTACs).

Core Data and Properties

The fundamental properties of **4-(Trityloxy)benzaldehyde** are summarized below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not extensively reported in the public domain.

Property	Value	Source
CAS Number	892112-24-2	[1][2]
Molecular Formula	C ₂₆ H ₂₀ O ₂	[1]
Molecular Weight	364.44 g/mol	[1][2]
Appearance	Not explicitly reported; likely a crystalline solid	Inferred
Melting Point	No data available. For the related compound 4-(benzyloxy)benzaldehyde, the melting point is 71-74 °C.	[3]
Boiling Point	No data available	[1]
Solubility	Insoluble in water. Soluble in common organic solvents like chloroform and ethyl acetate.	[3]

Synthesis

A definitive, peer-reviewed synthesis protocol for **4-(Trityloxy)benzaldehyde** is not readily available. However, based on standard organic chemistry principles and established methods for the synthesis of similar aryl ethers from 4-hydroxybenzaldehyde, a generalized experimental protocol can be proposed. The Williamson ether synthesis is the most probable route.

Generalized Experimental Protocol: Williamson Ether Synthesis

This protocol describes the reaction of 4-hydroxybenzaldehyde with trityl chloride in the presence of a base.

Materials:

- 4-Hydroxybenzaldehyde

- Trityl chloride
- Potassium carbonate (K_2CO_3) or a similar non-nucleophilic base
- Anhydrous N,N-Dimethylformamide (DMF) or acetone as solvent
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
- Add trityl chloride (1.1 equivalents) to the reaction mixture in portions.
- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with water, followed by a brine solution.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

- The crude **4-(Trityloxy)benzaldehyde** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The structure of the synthesized **4-(Trityloxy)benzaldehyde** should be confirmed using standard analytical techniques:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure and purity.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl and the ether linkage.

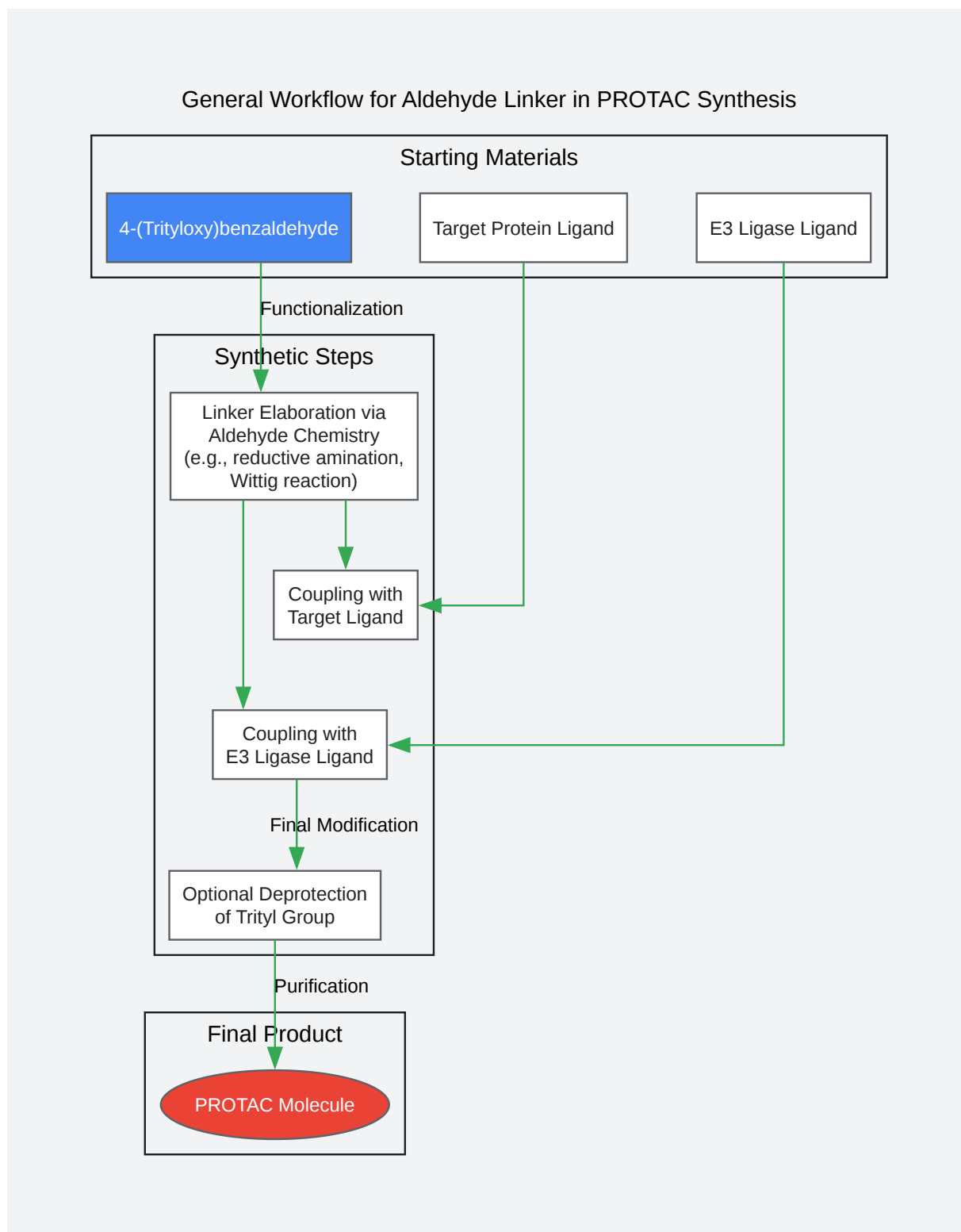
Application in Drug Development: A Building Block for PROTACs

4-(Trityloxy)benzaldehyde is primarily utilized as a bifunctional building block in the synthesis of PROTACs.^{[4][5]} PROTACs are innovative therapeutic agents that harness the cell's own protein disposal machinery to eliminate disease-causing proteins.^{[6][7]}

The Role of 4-(Trityloxy)benzaldehyde in PROTAC Synthesis

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The aldehyde group of **4-(Trityloxy)benzaldehyde** is a versatile chemical handle that can be readily modified to incorporate it into the linker component of a PROTAC. The trityl group serves as a protecting group for the phenolic oxygen, which can be deprotected at a later stage if required for further chemical modifications or to reveal a hydroxyl group that may be important for biological activity.

The general workflow for incorporating an aldehyde-containing building block like **4-(Trityloxy)benzaldehyde** into a PROTAC is depicted in the diagram below.

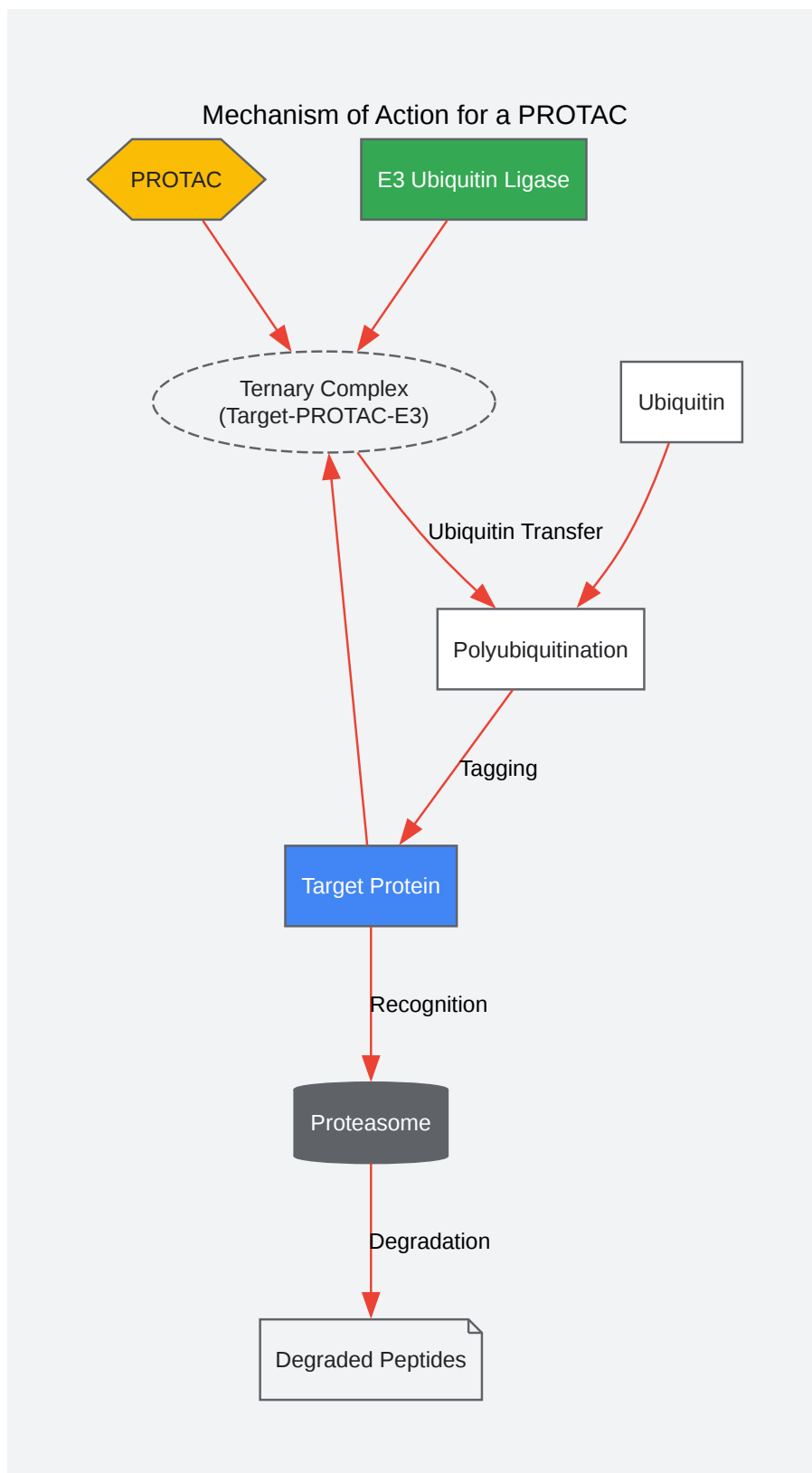


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Caption: General workflow for utilizing an aldehyde-containing linker in PROTAC synthesis.

Signaling Pathway: Targeted Protein Degradation via PROTACs

The mechanism of action for a PROTAC involves the hijacking of the ubiquitin-proteasome system. The PROTAC forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.



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Caption: The signaling pathway of targeted protein degradation induced by a PROTAC molecule.

Conclusion

4-(Trityloxy)benzaldehyde is a key synthetic intermediate with significant potential in modern drug discovery. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its structural similarity to other well-characterized benzaldehyde derivatives allows for a reliable estimation of its properties and synthetic accessibility. Its primary application as a building block for PROTACs underscores its importance in the development of next-generation therapeutics aimed at targeted protein degradation. For researchers in this field, **4-(Trityloxy)benzaldehyde** represents a valuable tool for constructing novel and potent drug candidates.

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